molecular formula C19H20N2O B5779220 2-(4-methoxybenzyl)-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole

2-(4-methoxybenzyl)-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole

Cat. No. B5779220
M. Wt: 292.4 g/mol
InChI Key: ZDNIYFOQVQVBKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxybenzyl)-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. It is a benzimidazole derivative that has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 2-(4-methoxybenzyl)-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methoxybenzyl)-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole has various biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-methoxybenzyl)-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole in lab experiments include its anti-cancer properties, its ability to induce apoptosis in cancer cells, and its potential to inhibit angiogenesis. However, its limitations include its unknown mechanism of action and the need for further research to fully understand its potential applications.

Future Directions

There are several future directions for research on 2-(4-methoxybenzyl)-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole. These include:
1. Further studies on its mechanism of action to fully understand how it works.
2. Development of more efficient synthesis methods to make it more readily available for research.
3. Studies on its potential applications in other areas of medicine, such as infectious diseases.
4. Development of derivatives with improved anti-cancer properties and reduced toxicity.
5. Investigation of its potential use in combination with other anti-cancer drugs to enhance their efficacy.
In conclusion, 2-(4-methoxybenzyl)-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole is a promising compound that has shown potential applications in cancer research. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Its potential use in other areas of medicine should also be explored.

Synthesis Methods

The synthesis of 2-(4-methoxybenzyl)-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole involves several steps. The starting material is 4-methoxybenzaldehyde, which is reacted with malononitrile to form a cyanoacetate intermediate. This intermediate is then reacted with 2-methyl-2-propen-1-ol to form the desired benzimidazole derivative.

Scientific Research Applications

2-(4-methoxybenzyl)-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole has been studied for its potential applications in various areas of medicine. One of the most promising areas is cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1-(2-methylprop-2-enyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-14(2)13-21-18-7-5-4-6-17(18)20-19(21)12-15-8-10-16(22-3)11-9-15/h4-11H,1,12-13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNIYFOQVQVBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methoxyphenyl)methyl]-1-(2-methylprop-2-enyl)benzimidazole

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